molecular formula C17H27ClN2O2 B606237 BMS-538305 HCl CAS No. 841302-51-0

BMS-538305 HCl

Cat. No. B606237
M. Wt: 326.865
InChI Key: LQQSFVABLOCZDJ-VKDPJJMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-538305 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor.

Scientific Research Applications

Hepatitis C Virus Treatment and Resistance Analysis

  • HCV NS5A Inhibitor

    BMS-790052 is a highly potent inhibitor of the hepatitis C virus, specifically targeting the NS5A protein. It has shown rapid declines in viral load in clinical studies (Fridell et al., 2010).

  • Resistance Mechanisms

    Research on BMS-790052 has helped understand resistance mechanisms in HCV. Different genotypes of HCV show varied resistance mutations, with some requiring multiple mutations for significant in vivo resistance (Fridell et al., 2010).

  • Dual Functions of NS5A

    Studies have revealed that BMS-790052 impacts the cis-acting and trans-acting functions of NS5A in HCV RNA replication. This has advanced the understanding of how NS5A operates in HCV replication (Fridell et al., 2011).

  • Effect on Viral RNA Elimination

    BMS-790052 is effective in clearing HCV replicon cells in a dose-dependent manner. This research has validated replicon elimination studies as a model for predicting clinical resistance (Chunfu Wang et al., 2012).

Insights into HCV NS5A Protein and Replication Complex

  • Inhibition Mechanism

    The compound is a non-competitive, time-dependent inhibitor of the HCV NS5B polymerase, providing insights into its binding mechanism and resistance (Karen L. Rigat et al., 2014).

  • Impact of Baseline Polymorphisms

    Baseline polymorphisms in HCV can influence the emergence of resistance to BMS-790052, shedding light on the importance of genetic variability in treatment outcomes (Jin‐Hua Sun et al., 2012).

  • Variants in HCV Genotype 4

    The inhibitor has also been studied for its effect on HCV genotype 4, further broadening its potential use in treating different HCV genotypes (Chunfu Wang et al., 2011).

properties

CAS RN

841302-51-0

Product Name

BMS-538305 HCl

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.865

IUPAC Name

2-Azabicyclo[3.1.0]hexane, 2-[(2S)-amino(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, monohydrochloride, (1S,5R)-

InChI

InChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1

InChI Key

LQQSFVABLOCZDJ-VKDPJJMISA-N

SMILES

O=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-538305;  BMS 538305;  BMS538305;  BMS-538305 HCl;  BMS-538305 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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